3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol
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Overview
Description
3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is an organic compound that features a phenol group attached to a triazole ring via an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol typically involves the condensation of 4H-1,2,4-triazole-4-amine with salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography and crystallization under controlled conditions to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, enhancing its binding affinity to biological targets. The phenol group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Cresols: Similar phenolic compounds with methyl groups attached to the benzene ring.
Phenols: Compounds with a hydroxyl group attached to a benzene ring
Triazoles: Compounds containing a triazole ring, such as 1,2,3-triazole and 1,2,4-triazole.
Uniqueness
3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is unique due to its combination of a phenol group and a triazole ring linked by an imine bond. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8N4O |
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Molecular Weight |
188.19 g/mol |
IUPAC Name |
3-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
InChI |
InChI=1S/C9H8N4O/c14-9-3-1-2-8(4-9)5-12-13-6-10-11-7-13/h1-7,14H/b12-5+ |
InChI Key |
VQKBHLPSAZGWEG-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/N2C=NN=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NN2C=NN=C2 |
Origin of Product |
United States |
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